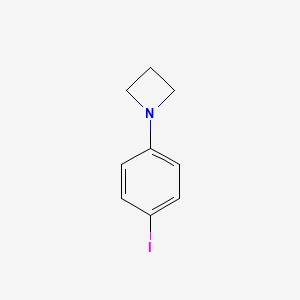

1-(4-Iodophenyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10IN |

|---|---|

Molecular Weight |

259.09 g/mol |

IUPAC Name |

1-(4-iodophenyl)azetidine |

InChI |

InChI=1S/C9H10IN/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2 |

InChI Key |

YNDJMSGAILMHQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 4 Iodophenyl Azetidine

Ringöffnungsreaktionen

Der Azetidinring in 1-(4-Iodophenyl)azetidin ist aufgrund seiner Ringspannung anfällig für Ringöffnungsreaktionen. rsc.orgnih.gov Diese Reaktionen können durch verschiedene Reagenzien und unter verschiedenen Bedingungen induziert werden, was zu einer diversen Palette von Produkten führt.

Die nucleophile Ringöffnung ist eine der wichtigsten Reaktionen von Azetidinen. magtech.com.cnresearchgate.netresearchgate.net Dabei greift ein Nucleophil eines der Kohlenstoffatome des Azetidinrings an, was zur Spaltung der C-N-Bindung und zur Bildung einer linearen Aminoverbindung führt. Die Reaktivität des Azetidinrings kann durch die Umwandlung in sein quaternäres Ammoniumsalz erhöht werden, was die C-N-Bindung anfälliger für einen nukleophilen Angriff macht. magtech.com.cnnih.gov

Die Regioselektivität des nucleophilen Angriffs wird sowohl von elektronischen als auch von sterischen Faktoren beeinflusst. magtech.com.cnresearchgate.net Im Fall von 1-(4-Iodophenyl)azetidin, das als unsymmetrisch angesehen werden kann, wenn Substituenten am Ring vorhanden sind, würde der Angriff typischerweise an dem weniger sterisch gehinderten Kohlenstoffatom erfolgen. magtech.com.cn

| Nukleophil | Reaktionsbedingungen | Produktstruktur |

|---|---|---|

| Hydrid (z.B. aus LiAlH4) | Reduktive Bedingungen | N-(4-Iodphenyl)propylamin |

| Halogenide (z.B. F-) | Saure Bedingungen (z.B. Olah-Reagenz) | γ-Halogenierte Amine |

| Sauerstoffnukleophile (z.B. H2O, ROH) | Säurekatalyse | γ-Aminoalkohole oder deren Ether |

| Stickstoffnukleophile (z.B. Amine) | Oft unter Katalyse | Vicinale Diamine |

| Kohlenstoffnukleophile (z.B. Grignard-Reagenzien) | Aktivierung des Azetidins erforderlich | Funktionalisierte lineare Amine |

In Gegenwart von Säuren kann der Azetidinring von 1-(4-Iodophenyl)azetidin protoniert werden, was seine Anfälligkeit für nucleophile Angriffe erhöht. nih.gov Der Mechanismus beginnt mit der Protonierung des Stickstoffatoms, wodurch ein Azetidinium-Ion entsteht. Dieses Intermediat ist deutlich reaktiver als das neutrale Azetidin. magtech.com.cn

Der anschließende Angriff eines Nucleophils, beispielsweise des konjugierten Basis der Säure oder eines anderen im Reaktionsgemisch vorhandenen Nucleophils, führt zur Spaltung der C-N-Bindung. Die Regioselektivität wird dabei von der Stabilität der sich bildenden partiellen positiven Ladungen an den Kohlenstoffatomen des Rings im Übergangszustand beeinflusst.

Die Regioselektivität der Ringöffnung ist bei unsymmetrisch substituierten Azetidinen von entscheidender Bedeutung. magtech.com.cn Die Steuerung der Regioselektivität hängt stark von der Art des Nucleophils und den Reaktionsbedingungen ab.

Elektronische Effekte : Nucleophile greifen bevorzugt Kohlenstoffatome an, die durch ungesättigte Gruppen wie Aryl-, Alkenyl- oder Carbonylgruppen aktiviert sind, da diese die im Übergangszustand entstehenden Ladungen stabilisieren können. magtech.com.cnresearchgate.net

Sterische Hinderung : Voluminöse oder starke Nucleophile greifen in der Regel das weniger substituierte, Stickstoff-benachbarte Kohlenstoffatom an. magtech.com.cnresearchgate.net

In bestimmten Fällen kann die Ringöffnung des Azetidinrings Teil einer intramolekularen Reaktionssequenz sein. Beispielsweise kann nach einer intramolekularen C-N-Kreuzkupplung, die zu einem fusionierten Ringsystem führt, eine selektive Öffnung des Azetidinrings erfolgen. mdpi.com Solche Transformationen erfordern oft die Aktivierung des Azetidins, beispielsweise durch Quaternisierung des Stickstoffatoms. mdpi.com

Kreuzkupplungsreaktionen an der 4-Iodphenyl-Einheit

Die 4-Iodophenyl-Gruppe von 1-(4-Iodophenyl)azetidin ist ein ideales Substrat für verschiedene durch Übergangsmetalle katalysierte Kreuzkupplungsreaktionen. acs.orgnih.gov Diese Reaktionen ermöglichen die Einführung einer Vielfalt von Substituenten an der Aryleinheit, während der Azetidinring intakt bleibt.

Die Suzuki-Miyaura-Kupplung ist eine leistungsfähige Methode zur Bildung von C-C-Bindungen und wird häufig in der organischen Synthese eingesetzt. nih.gov Bei dieser Reaktion wird ein Arylhalogenid, in diesem Fall die 4-Iodophenyl-Gruppe, mit einer Boronsäure oder einem Boronsäureester in Gegenwart eines Palladiumkatalysators und einer Base gekuppelt. acs.orgresearchgate.net

Die Reaktion toleriert eine breite Palette funktioneller Gruppen und ermöglicht die Synthese von verschiedenen Biaryl-substituierten Azetidin-Derivaten. acs.orgresearchgate.net Die Wahl des Liganden für den Palladiumkatalysator kann die Effizienz und Selektivität der Reaktion beeinflussen. researchgate.net

| Boronsäure/Boronsäureester | Katalysator/Ligand | Produkt |

|---|---|---|

| Phenylboronsäure | PdCl2(dppf) | 1-(Biphenyl-4-yl)azetidin |

| 4-Tolylboronsäure | Azetidin-basierter Pd(II)-Katalysator | 1-(4'-Methylbiphenyl-4-yl)azetidin |

| Heteroarylboronsäuren (z.B. Pyridin-3-ylboronsäure) | Pd(PPh3)4 | 1-(4-(Pyridin-3-yl)phenyl)azetidin |

| Vinylboronsäuren | Pd-Katalysator | 1-(4-Vinylphenyl)azetidin-Derivate |

Tabelle der erwähnten chemischen Verbindungen

| Verbindungsname | Summenformel |

| 1-(4-Iodophenyl)azetidine | C9H10IN |

| N-(4-Iodphenyl)propylamin | C9H12IN |

| 1-(Biphenyl-4-yl)azetidin | C15H15N |

| 1-(4'-Methylbiphenyl-4-yl)azetidin | C16H17N |

| 1-(4-(Pyridin-3-yl)phenyl)azetidin | C14H14N2 |

| Phenylboronsäure | C6H7BO2 |

| 4-Tolylboronsäure | C7H9BO2 |

| Pyridin-3-ylboronsäure | C5H6BNO2 |

| PdCl2(dppf) | C34H28Cl2FeP2Pd |

| Pd(PPh3)4 | C72H60P4Pd |

Heck and Sonogashira Coupling Adaptations

The 4-iodophenyl moiety of this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira couplings. These reactions are fundamental in carbon-carbon bond formation in organic synthesis. wikipedia.orgyoutube.com

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. youtube.comlibretexts.org For this compound, this reaction would lead to the formation of a new carbon-carbon bond at the 4-position of the phenyl ring, resulting in a substituted styrene derivative. The reaction is typically stereoselective, favoring the formation of the trans alkene. youtube.com The choice of catalyst, ligand, base, and solvent can influence the reaction's efficiency and selectivity. rsc.org While specific studies on this compound are not prevalent, the reactivity of aryl iodides in Heck reactions is well-established. nih.gov

The Sonogashira coupling is another powerful palladium-catalyzed reaction that couples aryl halides with terminal alkynes, typically using a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would transform this compound into a 4-(alkynylphenyl)azetidine derivative. The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Below is a representative table of conditions for Heck and Sonogashira reactions based on analogous aryl iodide substrates.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Heck Coupling | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 85-95 |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | 90-98 |

Other Transition Metal-Catalyzed Arylation and Alkylation Reactions

Beyond the Heck and Sonogashira reactions, the carbon-iodine bond of this compound can participate in a variety of other transition metal-catalyzed cross-coupling reactions. These reactions are crucial for the synthesis of complex organic molecules.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. This would allow for the introduction of a wide range of aryl or vinyl substituents at the 4-position of the phenyl ring.

Stille Coupling: In this reaction, an organotin compound is coupled with an aryl halide in the presence of a palladium catalyst. The Stille reaction is known for its tolerance of a wide array of functional groups.

Hiyama Coupling: This coupling reaction utilizes an organosilicon compound as the coupling partner for the aryl halide, activated by a fluoride source. It offers a milder alternative to some other cross-coupling methods. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. While the nitrogen of the azetidine (B1206935) ring is already substituted, this reaction could be employed if a different nitrogen-containing group were desired at the 4-position of the phenyl ring, following a suitable synthetic strategy.

The following table summarizes typical conditions for these cross-coupling reactions with aryl iodides.

| Reaction | Catalyst/Ligand | Base | Solvent |

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O |

| Stille Coupling | Pd(PPh₃)₄ | - | THF |

| Hiyama Coupling | Pd(OAc)₂ / SPhos | TBAF | THF |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |

Functionalization of the Azetidine Ring

The strained four-membered azetidine ring of this compound is also a site for various chemical transformations. rsc.org These reactions can modify the core heterocyclic structure, leading to a diverse range of functionalized products.

Direct C(sp³)–H Functionalization

Direct functionalization of C(sp³)–H bonds is a highly sought-after transformation in organic synthesis as it allows for the modification of saturated hydrocarbon frameworks without pre-functionalization. In the context of N-aryl azetidines, palladium-catalyzed C–H activation has been shown to be a viable strategy for introducing new functional groups. nih.gov For this compound, this would likely occur at the C-3 position of the azetidine ring. The reaction typically requires a directing group, which in this case could be the N-aryl group itself, to facilitate the regioselective C-H activation.

Radical Functionalization

Radical reactions offer a powerful means to functionalize organic molecules under mild conditions. The azetidine ring can be susceptible to radical addition reactions. For instance, photoredox catalysis can be used to generate alkyl radicals that can add to iminium ions derived from azetidines. nih.govnih.gov While specific examples with this compound are scarce, the general principles of radical chemistry suggest that the azetidine ring could be functionalized through such pathways. mdpi.com

Alkylation and Acylation of the Azetidine Nitrogen

While the nitrogen atom in this compound is already part of a tertiary amine, it can still undergo reactions under certain conditions.

Alkylation: Quaternization of the azetidine nitrogen can occur with reactive alkylating agents, such as alkyl halides or triflates, to form azetidinium salts. These salts can be useful intermediates for further transformations.

Acylation: Although less common for tertiary amines, acylation of the azetidine nitrogen could potentially occur under forcing conditions or with highly reactive acylating agents. However, the N-aryl group may disfavor this reaction electronically. N-acylation is a more common reaction for primary and secondary azetidines. nih.gov

Rearrangement Reactions

The inherent ring strain of the azetidine ring makes it susceptible to rearrangement reactions, often under acidic or thermal conditions. bdu.ac.inwiley-vch.deberhamporegirlscollege.ac.in For N-aryl azetidines, these rearrangements can lead to the formation of larger, more stable ring systems.

One possible rearrangement is a ring-expansion reaction. For example, treatment with a strong acid could lead to protonation of the azetidine nitrogen, followed by cleavage of a C-N bond to form a carbocationic intermediate. This intermediate could then undergo rearrangement and cyclization to form a more stable five- or six-membered ring, such as a pyrrolidine (B122466) or piperidine derivative. The specific outcome of such a rearrangement would depend on the reaction conditions and the substitution pattern of the azetidine ring. libretexts.org

Thermal and Acid-Catalyzed Rearrangements to Larger Rings

The inherent ring strain of azetidines makes them susceptible to thermal and acid-catalyzed rearrangements, which can lead to the formation of larger heterocyclic rings. rsc.org For N-aryl azetidines such as this compound, acid-catalyzed reactions are of particular interest. These reactions are typically initiated by the protonation of the azetidine nitrogen.

The basicity of the nitrogen atom in this compound is a crucial factor in its acid-catalyzed reactivity. The electron-withdrawing nature of the 4-iodophenyl group is expected to decrease the pKa of the azetidine nitrogen compared to N-alkyl or N-phenyl azetidines. For instance, the pKa of the azetidine nitrogen in an N-phenyl analogue has been determined to be 4.3. nih.gov This reduced basicity implies that stronger acidic conditions may be required to achieve protonation and initiate subsequent rearrangements.

Once protonated, the azetidinium ring is activated towards nucleophilic attack, which can be either intermolecular or intramolecular. An intramolecular rearrangement could proceed via cleavage of a C-N bond, leading to a ring-opened carbocationic intermediate that can then cyclize to form a more stable, larger ring system. Studies on other N-substituted azetidines have shown that they can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov

Table 2: Predicted Influence of N-Substituent on Acid-Catalyzed Rearrangement of Azetidines

| N-Substituent | Electronic Effect | Predicted Effect on Nitrogen Basicity | Consequence for Acid-Catalyzed Rearrangement |

| Alkyl | Electron-donating | Increased | Facile protonation, lower acid concentration required |

| Phenyl | Electron-withdrawing (inductive), Electron-donating (resonance) | Decreased | Requires stronger acid for protonation |

| 4-Iodophenyl | Electron-withdrawing | Further Decreased | Requires even stronger acid conditions for reaction initiation |

Isomerization Pathways

While specific isomerization pathways for this compound have not been extensively documented, related studies on other substituted azetidines provide insights into potential transformations. For example, the thermal isomerization of 2-(iodomethyl)azetidine derivatives to 3-iodopyrrolidines has been reported. This process is thought to proceed through the formation of a bicyclic aziridinium ion intermediate, followed by nucleophilic ring-opening.

Although the starting material in this case is a different isomer, the mechanism highlights a plausible pathway for skeletal rearrangement of the azetidine core. For this compound, such an isomerization would likely require initial activation of the ring, possibly under thermal or acidic conditions, to facilitate C-N bond cleavage and the formation of a transient intermediate that could reorganize to a different heterocyclic structure. The electronic properties of the N-(4-iodophenyl) group would play a significant role in the energetics of such a process.

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Reaction Intermediates

The transformation of N-aryl azetidines often proceeds through highly reactive, transient species. The nature of these intermediates is dependent on the specific reaction conditions, including the choice of reactants and catalysts.

In reactions involving metal-catalyzed carbene transfer, azetidines can act as nucleophiles to form ylide intermediates. While the literature more frequently discusses the formation of aziridinium ylides from aziridines, the analogous ammonium ylides from azetidines are key intermediates in certain transformations. nih.govresearchgate.net For instance, the reaction of an N-aryl azetidine (B1206935) with a rhodium-bound carbene can generate a transient azetidinium ylide. This ylide can then undergo various rearrangements.

One notable pathway is a chemrxiv.orgmagtech.com.cn-Stevens rearrangement, which can lead to ring-expanded products. nih.govresearchgate.net The stability and subsequent reaction pathway of the ylide are influenced by the substituents on both the azetidine ring and the carbene precursor. Computational studies on related systems suggest that the formation of such ylides and their subsequent rearrangements are often low-barrier processes. acs.org The presence of the 4-iodophenyl group on the nitrogen atom of 1-(4-iodophenyl)azetidine would modulate the nucleophilicity of the nitrogen, thereby influencing the rate of ylide formation.

Ring-opening reactions of azetidines, particularly when activated by Lewis or Brønsted acids, can proceed through carbocationic intermediates. organic-chemistry.org The nitrogen atom of this compound can be protonated or coordinated to a Lewis acid, which facilitates the cleavage of a carbon-nitrogen bond. This cleavage is regioselective and is governed by the stability of the resulting carbocation. magtech.com.cnresearchgate.net The C2-N bond is particularly susceptible to cleavage due to the stabilization of a potential positive charge at the benzylic-like position by the aryl ring. The electron-withdrawing nature of the iodine substituent on the phenyl ring would destabilize this carbocation, making the ring-opening slightly less favorable compared to an electron-donating substituent.

Mechanistic studies have proposed that in some cases, such as the nucleophilic ring-opening of azetidines with organotrifluoroborates, the reaction proceeds through a carbocation-like intermediate. organic-chemistry.org While less common, radical intermediates could also be envisaged under specific photochemical or radical-initiating conditions, though these pathways are less explored for N-aryl azetidines compared to cationic routes.

Stereochemical Aspects and Diastereoselectivity

The stereochemistry of reactions involving the azetidine ring is a critical aspect, as it allows for the generation of complex, stereodefined acyclic and heterocyclic structures. wikipedia.orgmasterorganicchemistry.com In reactions that create new stereocenters, the existing stereochemistry of the azetidine ring can direct the approach of incoming reagents, leading to high diastereoselectivity. acs.org

For example, in the α-lithiation of a substituted N-thiopivaloylazetidin-3-ol followed by trapping with an electrophile, the reaction proceeds with generally good trans-diastereoselectivity. nih.gov This selectivity is attributed to the thermodynamic preference for the more stable trans-product, where steric interactions are minimized. Deuterium labeling studies in this system indicated that while the initial deprotonation shows some kinetic selectivity, the final stereochemical outcome is largely dependent on the nature of the electrophile. nih.gov

In ring-closure reactions to form azetidines, such as the intramolecular cyclization of substituted benzylamines, the process can be highly regio- and diastereoselective, often yielding the trans-isomer as the major product due to kinetic control. acs.org Computational studies have shown that the transition state leading to the trans-product is often lower in energy than the one leading to the cis-product. acs.org

Table 1: Diastereoselectivity in Azetidine Formation This table presents representative data for a related reaction, illustrating the principle of diastereoselectivity in the formation of a substituted azetidine ring, as specific data for this compound was not available.

| Entry | R Group | Base | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | LiDA-KOR | >95:5 | 78% |

| 2 | Propyl | LiDA-KOR | >95:5 | 85% |

| 3 | Benzyl | LiDA-KOR | 5:1 | 65% |

Data adapted from a study on the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines. acs.org

Influence of Electronic and Steric Effects on Regioselectivity

The regioselectivity of ring-opening reactions of unsymmetrically substituted azetidines is strongly influenced by both electronic and steric factors. magtech.com.cnresearchgate.net For this compound, which is unsubstituted on the ring carbons, nucleophilic attack typically occurs at one of the C-N bonds upon activation of the nitrogen.

In cases of substituted N-aryl azetidinium ions, nucleophilic attack generally occurs at the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn However, electronic effects can override steric considerations. Substituents that can stabilize a positive charge, such as an aryl group at the C2 position, will direct the nucleophilic attack to that carbon by promoting C2-N bond cleavage. magtech.com.cnresearchgate.net The 4-iodophenyl group on the nitrogen atom primarily exerts an electronic influence. Its moderate electron-withdrawing inductive effect makes the nitrogen less basic and influences the stability of intermediates, thereby affecting the regioselectivity of reactions where the N-aryl group participates electronically. researchgate.net

Catalyst Design and Mechanistic Insights for Catalytic Transformations

Catalysis is essential for many transformations involving azetidines, enabling reactions that would otherwise be inefficient or unselective. umd.eduyoutube.com Both Lewis acids and transition metals are commonly employed to activate the azetidine ring or to mediate its formation.

Lewis acids like Lanthanum(III) triflate (La(OTf)₃) have been shown to be effective catalysts for the intramolecular aminolysis of epoxides to form azetidines, proceeding with high regioselectivity. nih.gov For the ring-opening of N-aryl azetidines, Lewis acids can activate the C-N bond towards nucleophilic attack. rsc.org Mechanistic studies suggest that the choice of Lewis acid can influence the reaction pathway, potentially favoring either stereoretention or inversion depending on the specific mechanism. organic-chemistry.org

Transition metal catalysts, particularly those based on rhodium and palladium, are pivotal in reactions such as carbene insertions and cross-coupling reactions. acs.orgresearchgate.net For example, rhodium catalysts are used to generate carbenes that react with azetidines to form ylide intermediates. nih.gov The design of the catalyst's ligand sphere is crucial for controlling the selectivity of these transformations, as it can influence whether the reaction proceeds via a concerted or stepwise mechanism. chemrxiv.orgacs.org Palladium catalysts are widely used for N-arylation reactions to synthesize compounds like this compound itself. researchgate.net Understanding the catalytic cycle and the nature of the active catalytic species is key to optimizing these reactions and expanding their scope.

Computational and Theoretical Studies of 1 4 Iodophenyl Azetidine and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov For 1-(4-Iodophenyl)azetidine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), are employed to perform geometry optimization. nih.govnih.gov This process finds the lowest energy arrangement of the atoms, providing a detailed picture of the molecule's three-dimensional structure.

The optimization yields key geometrical parameters. For this compound, this includes the bond lengths, bond angles, and dihedral angles of both the strained azetidine (B1206935) ring and the substituted phenyl ring. The planarity of the four-membered azetidine ring is of particular interest, as it deviates from an ideal square to minimize strain, adopting a puckered conformation. nih.gov

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| C-N (azetidine) | Carbon-Nitrogen bond length in the azetidine ring | ~1.47 Å |

| C-C (azetidine) | Carbon-Carbon bond length in the azetidine ring | ~1.55 Å |

| C-N-C (azetidine) | Bond angle within the azetidine ring | ~90° |

| N-C (aryl) | Bond length between azetidine nitrogen and phenyl carbon | ~1.40 Å |

| C-I | Carbon-Iodine bond length on the phenyl ring | ~2.10 Å |

| Puckering Angle | Dihedral angle defining the pucker of the azetidine ring | ~20-30° |

Beyond geometry, DFT is used for electronic structure analysis. nih.gov This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich iodophenyl ring, while the LUMO may have contributions from the C-I bond and the azetidine ring.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In this compound, the nitrogen atom's lone pair would represent a region of negative potential (nucleophilic site), while the hydrogen atoms of the azetidine ring would be regions of positive potential.

Quantum chemical calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. researchgate.net For this compound, a key reaction of interest is the ring-opening of the strained azetidine heterocycle. researchgate.netnih.gov Computational methods can model this process, for example, under acidic conditions where the nitrogen atom is protonated, activating the ring towards nucleophilic attack.

By calculating the potential energy surface, researchers can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state structure. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov DFT calculations can be used to locate the geometries of these transition states and compute their energies, allowing for a comparison of different possible reaction mechanisms (e.g., SN1 vs. SN2 type ring-opening). nih.govfrontiersin.org This provides insight into which reaction is kinetically favored. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion, providing a virtual trajectory of the system.

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a vacuum or in various solvents. mdpi.com Key dynamic features that can be analyzed include:

Ring Puckering: The azetidine ring is not static but can dynamically invert its puckered conformation. MD simulations can reveal the frequency and energy barrier of this inversion.

Phenyl Group Rotation: The simulation can show the rotation of the 4-iodophenyl group relative to the azetidine ring and identify the most stable rotational conformers (rotamers).

Solvent Effects: Running simulations in explicit solvent (e.g., water, DMSO) allows for the study of how solvent molecules interact with the compound and influence its conformation and dynamics.

Conformational analysis helps in understanding how the molecule's shape changes over time, which is crucial for its interaction with other molecules, such as biological receptors. lumenlearning.com

Analysis of Ring Strain and its Impact on Reactivity

The azetidine ring is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This inherent strain is a dominant factor in the chemical reactivity of azetidines. rsc.orgresearchwithrutgers.com

The strain arises from two main sources:

Angle Strain: The internal bond angles of the four-membered ring are compressed to around 90°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons and the ideal trigonal pyramidal geometry for the nitrogen.

This stored potential energy makes the azetidine ring susceptible to reactions that lead to its opening, as this relieves the strain. nih.gov Theoretical calculations can quantify this strain energy and correlate it with the activation barriers for ring-opening reactions. The presence of the 4-iodophenyl substituent can modulate this reactivity. The electronic effects of this group, transmitted through the nitrogen atom, can influence the stability of intermediates and transition states involved in ring-opening processes.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical studies provide a framework for understanding structure-reactivity relationships by connecting computed molecular properties to observed chemical behavior. For this compound and its analogs, computational models can systematically probe how structural modifications impact reactivity.

For instance, by replacing the iodine atom with other substituents (e.g., -H, -F, -OCH₃, -NO₂) on the phenyl ring, one can perform a series of DFT calculations. The results would demonstrate how the electronic nature of the substituent affects key properties:

Nitrogen Basicity: The pKa of the azetidine nitrogen can be calculated. nih.gov Electron-withdrawing groups on the phenyl ring are predicted to decrease the nitrogen's basicity by delocalizing its lone pair into the aromatic system, making it less available for protonation. nih.gov

Ring Stability: The calculations can show how substituents influence the stability of the azetidine ring towards cleavage. Electron-withdrawing groups might stabilize potential anionic transition states in nucleophilic ring-opening reactions.

Reactivity of the Aryl Ring: The model can also predict how the azetidine ring influences the reactivity of the 4-iodophenyl group, for example, in palladium-catalyzed cross-coupling reactions at the C-I bond.

By establishing these theoretical relationships, computational studies can guide the rational design of new azetidine analogs with tailored reactivity and properties for applications in medicinal chemistry and materials science. bioquicknews.comnih.gov

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For 1-(4-Iodophenyl)azetidine, with a molecular formula of C₉H₁₀IN, HRMS would be used to measure the exact mass of its molecular ion. The experimentally determined mass can then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. The calculated monoisotopic mass for [C₉H₁₀IN + H]⁺ is 271.9931 Da.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. mdpi.commdpi.com By diffracting X-rays off a single crystal of this compound, a three-dimensional model of the molecule can be generated. This model reveals precise bond lengths, bond angles, and torsional angles. It can definitively establish the conformation of the four-membered azetidine (B1206935) ring (i.e., whether it is planar or puckered) and the relative orientation of the iodophenyl substituent. While this compound itself is achiral, this technique is the gold standard for determining the absolute stereochemistry of any chiral derivatives.

Vibrational Circular Dichroism (VCD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govjasco-global.com Since this compound is an achiral molecule, it will not exhibit a VCD signal. However, VCD is an exceptionally powerful tool for the chiral analysis of its derivatives. If a stereocenter were introduced into the molecule, for example by substitution on the azetidine ring, VCD could be used to determine the absolute configuration of the resulting enantiomers by comparing the experimental spectrum to spectra predicted by quantum chemical calculations. jasco-global.comru.nl

In Situ Spectroscopic Monitoring of Reactions

Understanding the formation of this compound or its subsequent reactions can be greatly enhanced by in situ spectroscopic monitoring. mdpi.comspectroscopyonline.com Techniques such as Fourier-Transform Infrared (FTIR) or NMR spectroscopy can be used to follow a reaction in real time, directly within the reaction vessel. mdpi.comresearchgate.net This approach allows for the tracking of reactant consumption, product formation, and the detection of any transient intermediates without the need for sampling and offline analysis. mdpi.com The data obtained from in situ monitoring is invaluable for optimizing reaction conditions, determining reaction kinetics, and gaining deeper mechanistic insights. mdpi.com

Emerging Research Directions and Potential Applications in Chemical Synthesis

Role as a Precursor for Complex Molecular Architectures

1-(4-Iodophenyl)azetidine is a versatile precursor for the synthesis of intricate molecular structures, primarily due to the presence of the aryl iodide moiety. This functional group is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netnobelprize.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce a wide range of substituents at the para-position of the phenyl ring. nih.govresearchgate.netbeilstein-journals.org

The ability to perform these coupling reactions allows for the elaboration of the this compound core into more complex, polyfunctional molecules. beilstein-journals.org For instance, the Suzuki-Miyaura coupling can be used to introduce new aryl or heteroaryl groups, leading to the formation of biaryl structures that are prevalent in many biologically active compounds. Similarly, the Sonogashira coupling enables the introduction of alkyne functionalities, which can be further transformed into other useful groups. The Buchwald-Hartwig amination provides a direct route to arylamines, another important class of compounds in medicinal chemistry. nih.gov

The azetidine (B1206935) ring itself can be retained as a key structural element in the final molecule, or it can be used as a synthetic handle for further transformations. The inherent ring strain of the azetidine moiety can be harnessed to drive ring-opening or ring-expansion reactions, providing access to a diverse array of nitrogen-containing scaffolds. nih.gov This dual functionality of this compound, combining the reactivity of the aryl iodide with the unique properties of the azetidine ring, makes it a powerful tool for the construction of complex molecular architectures. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Applicable to this compound

| Reaction Name | Coupling Partners | Bond Formed | Potential Products from this compound |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | C-C | Biaryl- or vinyl-substituted azetidines |

| Sonogashira | Terminal alkyne | C-C | Alkynyl-substituted azetidines |

| Buchwald-Hartwig | Amine | C-N | N-aryl azetidines with an additional amino group |

| Heck | Alkene | C-C | Alkenyl-substituted azetidines |

| Stille | Organostannane | C-C | Aryl-, vinyl-, or alkyl-substituted azetidines |

| Negishi | Organozinc reagent | C-C | Aryl-, vinyl-, or alkyl-substituted azetidines |

Development of Novel Synthetic Building Blocks and Scaffolds

The structural framework of this compound serves as an excellent starting point for the development of novel synthetic building blocks and scaffolds. nih.govresearchgate.net The azetidine ring is a privileged motif in medicinal chemistry, and its incorporation into molecular design can lead to improvements in physicochemical properties such as solubility and metabolic stability. nih.govnih.gov The iodo-phenyl group provides a versatile handle for diversification, allowing for the creation of libraries of compounds with varied substituents. nih.gov

One approach to developing new building blocks is to functionalize the aryl iodide through the cross-coupling reactions mentioned previously. nih.gov This allows for the systematic variation of the substituent at the para-position, enabling the exploration of structure-activity relationships in drug discovery programs. nih.gov Furthermore, the azetidine ring itself can be modified. For example, the nitrogen atom can be functionalized, or substituents can be introduced at the 3-position of the azetidine ring. researchgate.netelsevierpure.com

The combination of a rigid azetidine core with a modifiable aromatic ring makes this compound a valuable platform for the synthesis of spirocyclic and fused ring systems. nih.gov These complex three-dimensional structures are of great interest in modern drug discovery as they can provide access to novel chemical space. nih.govnih.gov The development of synthetic routes to these and other novel scaffolds based on this compound is an active area of research. nih.govresearchgate.net

Table 2: Potential Scaffolds Derivable from this compound

| Scaffold Type | Synthetic Strategy | Potential Applications |

| Biaryl Azetidines | Suzuki-Miyaura coupling | Medicinal chemistry, materials science |

| Alkynyl-Azetidines | Sonogashira coupling | Click chemistry, further functionalization |

| Amino-Aryl Azetidines | Buchwald-Hartwig amination | Ligand development, pharmaceutical intermediates |

| Spirocyclic Azetidines | Intramolecular cyclization | CNS-targeting compounds, novel drug candidates |

| Fused Azetidine Systems | Ring-closing metathesis or other cyclization strategies | Access to novel heterocyclic systems |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgnih.gov The integration of this compound into flow chemistry methodologies is a promising area of research. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. researchgate.netuniba.it

The synthesis of azetidine derivatives can be challenging due to the strained nature of the four-membered ring. nih.govresearchgate.net Flow chemistry can help to overcome some of these challenges by enabling reactions to be carried out under conditions that are not easily accessible in traditional batch reactors. researchgate.netuniba.it For example, reactions involving highly reactive or unstable intermediates can be performed more safely in a flow system due to the small reaction volumes and rapid heat and mass transfer. beilstein-journals.org

The functionalization of this compound via palladium-catalyzed cross-coupling reactions is also well-suited to flow chemistry. beilstein-journals.org Homogeneous catalysts can be used in flow, and in some cases, heterogeneous catalysts packed into columns can be employed, which simplifies product purification and catalyst recycling. The ability to perform multi-step syntheses in a continuous fashion without the need for isolation of intermediates is another significant advantage of flow chemistry. mdpi.com This "telescoped" approach can significantly reduce synthesis time and waste generation. researchgate.net

Harnessing Light-Mediated Transformations for Azetidine Synthesis

Photochemistry offers a unique and powerful approach to the synthesis of complex organic molecules, including azetidines. researchgate.netchim.it Light-mediated transformations can often be carried out under mild conditions and can provide access to reactive intermediates that are not easily generated by thermal methods. beilstein-journals.org The synthesis of azetidines via photochemical [2+2] cycloadditions, known as the aza Paternò-Büchi reaction, is a well-established method. chemrxiv.orgnih.gov

Recent advances in photoredox catalysis have further expanded the scope of light-mediated reactions in organic synthesis. nih.gov These reactions utilize a photocatalyst that can be excited by visible light to initiate a single-electron transfer process, leading to the formation of radical intermediates. sciencedaily.com Aryl iodides, such as the one present in this compound, are known to be excellent precursors for aryl radicals under photoredox conditions. nih.gov

The generation of an aryl radical from this compound could enable a variety of novel transformations. For example, the radical could be trapped by an alkene or another radical acceptor to form a new carbon-carbon bond. This approach could provide a complementary method to the palladium-catalyzed cross-coupling reactions for the functionalization of the phenyl ring. Furthermore, the development of new light-mediated methods for the synthesis of the azetidine ring itself is an active area of research. chemrxiv.orgnih.govnih.gov

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify protons adjacent to iodine (δ 7.2–8.0 ppm for aromatic H) and azetidine ring carbons (δ 45–60 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~274.0 for C₉H₁₀IN).

- IR Spectroscopy : Detect N–H stretching (~3300 cm⁻¹) and C–I vibrations (~500 cm⁻¹) .

What role does halogen bonding play in target interactions, and how can it be quantitatively assessed?

Advanced Research Question

The iodine atom engages in halogen bonding with electron-rich residues (e.g., backbone carbonyls). Quantitative methods include:

- X-ray Crystallography : Measure I···O/N distances (typically 2.8–3.3 Å) and angles (~150–180°) .

- ITC : Determine binding enthalpy (ΔH) changes attributable to halogen bonding vs. hydrophobic effects .

- Docking Scores : Compare binding energies of iodine-substituted vs. non-halogenated analogs using software like AutoDock Vina .

What stability considerations are critical for this compound under storage and reaction conditions?

Basic Research Question

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation.

- Moisture control : Use anhydrous solvents (e.g., dried THF) during synthesis to avoid hydrolysis of the azetidine ring .

- pH stability : Maintain neutral to slightly acidic conditions (pH 5–7) in aqueous solutions to prevent ring-opening .

How can in silico modeling guide the optimization of derivatives for selective enzyme inhibition?

Advanced Research Question

- Docking Studies : Screen derivatives against target enzymes (e.g., kinases) using Glide or Schrödinger to prioritize high-affinity candidates .

- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing iodine with CF₃) .

- ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.